nor-NOHA acetate nor-NOHA acetate L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell. NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate. Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine. nor-NOHA (acetate) is a potent, reversible inhibitor of rat liver arginase with a Ki value of 0.5 µM, which is 20-fold lower than the Ki of 10 µM observed for NOHA. It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages, exhibiting an IC50 of 10-12 µM. nor-NOHA (acetate) is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS.

Brand Name: Vulcanchem
CAS No.: 1140844-63-8
VCID: VC0005271
InChI: InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
SMILES: CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol

nor-NOHA acetate

CAS No.: 1140844-63-8

Cat. No.: VC0005271

Molecular Formula: C9H20N4O7

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

nor-NOHA acetate - 1140844-63-8

CAS No. 1140844-63-8
Molecular Formula C9H20N4O7
Molecular Weight 296.28 g/mol
IUPAC Name acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Standard InChI InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1
Standard InChI Key PQFYTZJPYBMTCT-QTNFYWBSSA-N
Isomeric SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N
SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Canonical SMILES CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N
Appearance Assay:≥97%A lyophilized powder

Chemical and Structural Properties

nor-NOHA acetate is a synthetic α-amino acid derivative with the molecular formula C₅H₁₂N₄O₃·2C₂H₄O₂ and a molecular weight of 296.3 g/mol . Its structure features a hydroxylamine group attached to a modified arginine backbone, enabling high-affinity binding to the manganese cluster within arginase’s active site . Key properties include:

PropertyValue
CAS Number1140844-63-8
Solubility≤5 mg/mL in DMSO; 50 mg/mL in H₂O
Storage Conditions-20°C (lyophilized powder)
IC₅₀ (Rat Liver Arginase)0.5 μM

The compound’s boronate-free design distinguishes it from other arginase inhibitors (e.g., ABH, BEC), reducing off-target interactions .

Mechanism of Action

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, competing with nitric oxide synthase (NOS) for substrate availability . nor-NOHA acetate binds reversibly to arginase’s binuclear manganese center, displacing L-arginine and inhibiting urea production . This action shifts arginine metabolism toward NO synthesis, enhancing vasodilation and reducing oxidative stress .

In hypoxic environments, arginase II (ARG2) is upregulated, promoting polyamine synthesis for cell proliferation. nor-NOHA acetate counteracts this by restoring NO bioavailability, inducing apoptosis in cancer cells . Paradoxically, some studies report arginase-independent effects, such as direct mitochondrial disruption in leukemic cells .

Preclinical Research Findings

In Vitro Studies

  • HepG2 Hepatocellular Carcinoma: Treatment with 5–50 μM nor-NOHA acetate for 48 hours reduced Arg1 expression by 60%, suppressed MMP-2 (metastasis marker), and increased caspase-3 activity, inducing apoptosis .

  • Macrophage Polarization: In murine macrophages, 12 μM nor-NOHA acetate shifted M2 (pro-tumor) to M1 (anti-tumor) phenotypes, boosting NO production by 300% .

  • Bacterial Infections: At 100 μM, it reduced Mycobacterium tuberculosis survival in macrophages by 70% via enhanced NO-mediated killing .

In Vivo Efficacy

  • Arthritis Models: Daily intraperitoneal administration (40 mg/kg) in adjuvant-induced arthritis (AIA) rats restored endothelial function by increasing NO and reducing IL-6/VEGF plasma levels .

  • Myocardial Ischemia: A single 100 mg/kg IV dose in rats reduced infarct size by 50% post-reperfusion, an effect abolished by NO scavengers .

  • Leishmaniasis: Prolonged survival in infected mice correlated with a 4-fold increase in splenic NO levels .

Therapeutic Applications and Clinical Trials

Cardiovascular Diseases

nor-NOHA acetate ameliorates endothelial dysfunction in hypertension and atherosclerosis by counteracting arginase-induced NO deficiency . In hyperthyroid rats, chronic use normalized blood pressure and reduced aortic oxidative stress .

Immunomodulation

By skewing macrophages toward M1 phenotypes, nor-NOHA acetate enhances antimicrobial responses. In tuberculosis models, it synergized with isoniazid, reducing bacterial loads by 90% .

Clinical Trials

A Phase I trial (NCT02009527) is evaluating its safety in ischemia-reperfusion injury, though results remain pending . No trials yet address cancer or infectious diseases.

Limitations and Challenges

  • Off-Target Effects: Apoptosis induction in ARG2-negative leukemic cells implies interactions with unidentified targets .

  • Pharmacokinetics: Rapid renal clearance (t₁/₂ = 1.2 hours in rats) necessitates frequent dosing or formulation improvements .

  • Toxicity: High doses (>100 mg/kg) caused transient hypotension in preclinical models .

Future Directions

  • Structure Optimization: α,α-Disubstituted analogs could enhance potency beyond ABH’s picomolar affinity .

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may amplify antitumor immunity .

  • Nanodelivery Systems: Liposomal encapsulation could prolong half-life and target tumor microenvironments .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator